![molecular formula C8H5ClN2O2 B1427135 5-chloro-6-nitro-1H-indole CAS No. 1423120-30-2](/img/structure/B1427135.png)
5-chloro-6-nitro-1H-indole
Overview
Description
5-chloro-6-nitro-1H-indole is a chemical compound with the molecular formula C8H5ClN2O2 . It is a derivative of indole, a heterocyclic aromatic organic compound, which is a significant system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 5-chloro-6-nitro-1H-indole is characterized by an indole core, which is a benzene ring fused to a pyrrole ring, with a chlorine atom at the 5-position and a nitro group at the 6-position .Physical And Chemical Properties Analysis
5-chloro-6-nitro-1H-indole has a molecular weight of 196.59 . It is a yellow solid and should be stored at 0-8°C . The InChI code is 1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H .Scientific Research Applications
Anti-Hypertensive Drug Development
Indole alkaloids such as Ajmalicine are used as anti-hypertensive drugs. Research into 5-chloro-6-nitro-1H-indole may uncover its potential as a novel anti-hypertensive agent .
Cancer Treatment
Vinblastine, an indole derivative, is applied in the treatment of various kinds of cancer. The unique structure of 5-chloro-6-nitro-1H-indole might offer new pathways for cancer treatment research .
Anti-HIV Research
Novel indolyl derivatives have been reported for their potential anti-HIV properties5-chloro-6-nitro-1H-indole could be a candidate for developing new anti-HIV medications through molecular docking studies .
Antiproliferative Agents
Indole derivatives have been synthesized and tested for their antiproliferative effects against various human cell lines. This suggests that 5-chloro-6-nitro-1H-indole could also be investigated for its antiproliferative properties .
Antiviral Applications
The synthesis of pyrimidine-derived indole ribonucleosides has shown promise for in vitro antiviral activities. As such, 5-chloro-6-nitro-1H-indole may have potential applications in antiviral drug development .
Antibacterial Research
Substituted indoles have been found effective in destroying persister cells of various bacteria by damaging their membranes. This indicates a possible application for 5-chloro-6-nitro-1H-indole in the development of new antibacterial agents .
Safety and Hazards
properties
IUPAC Name |
5-chloro-6-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANDYYHXXQGUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-nitro-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.